

# Spectroscopic data of 2,2-Diphenylacetamide ( $^1\text{H}$ NMR, $^{13}\text{C}$ NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 2,2-Diphenylacetamide

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An In-depth Technical Guide to the Spectroscopic Characterization of **2,2-Diphenylacetamide**

## Authored by a Senior Application Scientist

### Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **2,2-Diphenylacetamide** (IUPAC name: **2,2-diphenylacetamide**), a key chemical intermediate and structural motif in medicinal chemistry.<sup>[1]</sup> With a molecular formula of  $\text{C}_{14}\text{H}_{13}\text{NO}$  and a molecular weight of 211.26 g/mol, its structural elucidation is paramount for quality control, reaction monitoring, and drug development applications.<sup>[1][2]</sup> This document synthesizes data from Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a holistic and validated analytical profile. We delve into the causality behind spectral features, offer field-proven experimental protocols, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals.

## Proton Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms. For **2,2-Diphenylacetamide**, the  $^1\text{H}$  NMR spectrum provides definitive information on the number and connectivity of its constituent protons.

## Interpretation of the $^1\text{H}$ NMR Spectrum

The structure of **2,2-Diphenylacetamide** features three distinct proton environments: the two phenyl rings, the single methine proton (CH), and the amide ( $\text{NH}_2$ ) protons. While publicly available experimental spectra are limited, a predicted spectrum can be reliably constructed based on the analysis of structurally analogous compounds.<sup>[3]</sup>

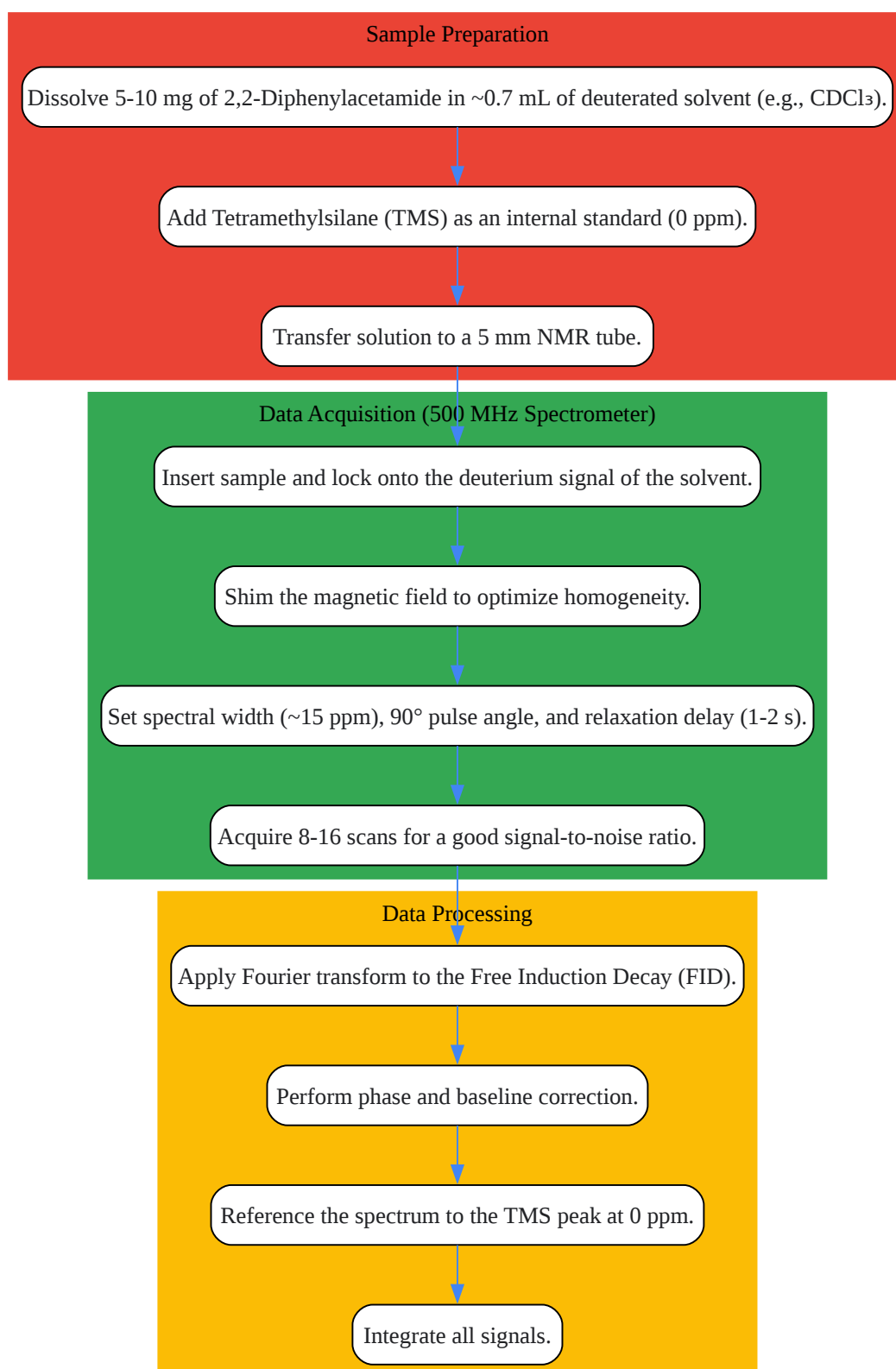
- Aromatic Protons ( $\text{C}_6\text{H}_5$ ):** The ten protons on the two phenyl rings are expected to appear as a complex multiplet in the range of  $\delta$  7.20 - 7.40 ppm. The overlapping signals arise from the similar electronic environments of the ortho, meta, and para protons across both rings.
- Methine Proton (CH):** The single proton attached to the carbon bearing the two phenyl groups is significantly deshielded by the adjacent aromatic rings and the carbonyl group. This results in a characteristic singlet peak expected around  $\delta$  5.10 ppm. Its integration value would be 1H.
- Amide Protons ( $\text{NH}_2$ ):** The two protons of the primary amide group are typically observed as a broad singlet. Their chemical shift can be variable, often appearing around  $\delta$  6.50 ppm.<sup>[3]</sup> The broadness of this signal is a key identifying feature and is attributable to quadrupole broadening from the nitrogen atom and potential for intermolecular hydrogen bonding.<sup>[3]</sup>

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **2,2-Diphenylacetamide** (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	Multiplet (m)	10H	Aromatic protons (2x Phenyl)
~ 6.50	Broad Singlet (br s)	2H	N-H (amide)
~ 5.10	Singlet (s)	1H	$\text{CH}(\text{Ph})_2$

## Experimental Protocol: $^1\text{H}$ NMR Data Acquisition

The following protocol ensures high-quality, reproducible  $^1\text{H}$  NMR data. This system is self-validating through the use of an internal standard and standardized instrument calibration procedures.



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Caption: Workflow for <sup>1</sup>H NMR Analysis of **2,2-Diphenylacetamide**.

# Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR) Spectroscopy

Complementing  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom in **2,2-Diphenylacetamide** gives rise to a distinct signal, allowing for a complete structural confirmation.

## Interpretation of the $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum of **2,2-Diphenylacetamide** is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

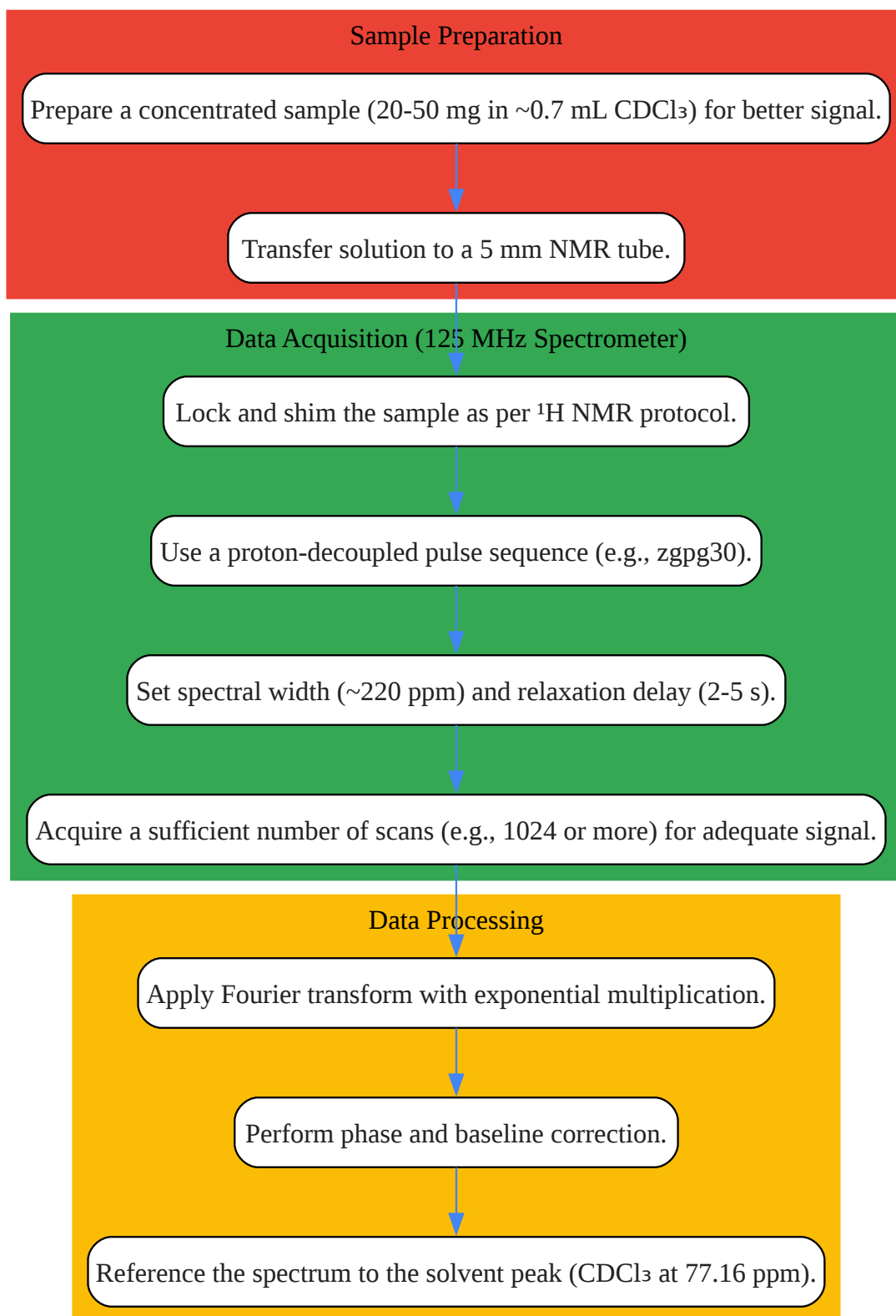
- **Carbonyl Carbon (C=O):** The amide carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the adjacent oxygen atom. It is expected to appear at approximately  $\delta$  172.0 ppm.[3]
- **Quaternary Aromatic Carbons (C-ipso):** The two carbons in the phenyl rings directly attached to the methine carbon (ipso-carbons) are quaternary and will appear around  $\delta$  140.0 ppm.[3]
- **Aromatic Carbons (C-H):** The carbons in the phenyl rings bearing hydrogen atoms will appear as a cluster of signals in the typical aromatic region of  $\delta$  127.0 - 130.0 ppm.[3] The slight differences in their chemical shifts are due to their relative positions (ortho, meta, para) to the diphenylmethyl group.
- **Methine Carbon (CH):** The methine carbon, bonded to two phenyl groups and the carbonyl group, is expected to have a chemical shift around  $\delta$  58.0 ppm.[3]

Table 2:  $^{13}\text{C}$  NMR Spectral Data for **2,2-Diphenylacetamide** (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 172.0	C=O (amide)
~ 140.0	Quaternary C (ipso-C of Phenyl rings)
~ 127.0 - 130.0	Aromatic C-H
~ 58.0	$\text{CH}(\text{Ph})_2$

## Experimental Protocol: $^{13}\text{C}$ NMR Data Acquisition

The acquisition of  $^{13}\text{C}$  NMR spectra requires more scans than  $^1\text{H}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope (~1.1%). A proton-decoupled experiment is standard practice to simplify the spectrum to single lines for each carbon.



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Caption: Workflow for <sup>13</sup>C NMR Analysis of **2,2-Diphenylacetamide**.

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **2,2-Diphenylacetamide** provides clear evidence for its primary amide and aromatic functionalities.[\[1\]](#)[\[4\]](#)

## Interpretation of the IR Spectrum

The key diagnostic absorptions in the IR spectrum of **2,2-Diphenylacetamide** are related to the N-H bonds of the amide, the C=O bond of the amide, and the C-H and C=C bonds of the aromatic rings.

- **N-H Stretching:** Primary amides show two characteristic N-H stretching bands in the region of 3100-3500  $\text{cm}^{-1}$ . These correspond to the symmetric and asymmetric stretching vibrations of the  $\text{NH}_2$  group.
- **C=O Stretching (Amide I Band):** A strong, sharp absorption peak is expected between 1640-1670  $\text{cm}^{-1}$ . This is the Amide I band and is one of the most prominent features in the spectrum, corresponding to the C=O stretching vibration.[\[5\]](#)
- **Aromatic C-H Stretching:** A sharp absorption is typically observed just above 3000  $\text{cm}^{-1}$  (e.g., 3050-3100  $\text{cm}^{-1}$ ), which is characteristic of C-H stretching in aromatic systems.[\[5\]](#)
- **Aromatic C=C Stretching:** Medium to weak intensity bands appear in the 1475-1600  $\text{cm}^{-1}$  region, corresponding to the C=C bond stretching within the phenyl rings.[\[5\]](#)
- **N-H Bending (Amide II Band):** A band in the 1550-1640  $\text{cm}^{-1}$  region, known as the Amide II band, arises from N-H bending vibrations.

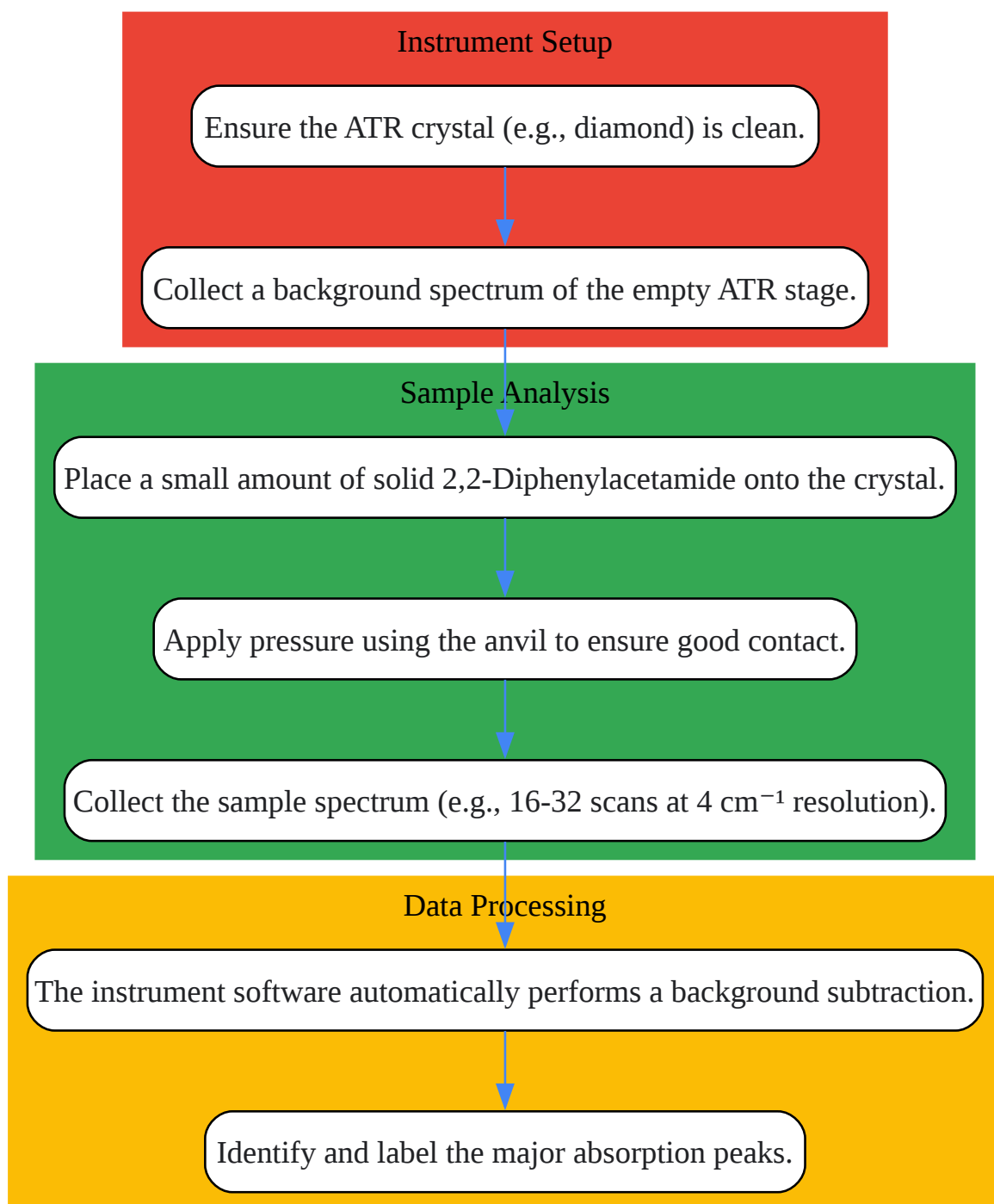
Table 3: Key IR Absorption Frequencies for **2,2-Diphenylacetamide**

Frequency Range (cm <sup>-1</sup> )	Intensity	Assignment	Functional Group
3100-3500	Medium-Strong	N-H Stretch	Primary Amide
3050-3100	Strong	C-H Stretch	Aromatic
1640-1670	Strong	C=O Stretch (Amide I)	Amide
1550-1640	Medium-Strong	N-H Bend (Amide II)	Amide
1475-1600	Medium-Weak	C=C Stretch	Aromatic Ring

## Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples with minimal preparation.





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Caption: Workflow for ATR-FTIR Analysis of **2,2-Diphenylacetamide**.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. For **2,2-Diphenylacetamide**, Electron Ionization (EI) MS is particularly useful for determining the molecular weight and elucidating the structure through analysis of its fragmentation pattern.[6]

## Interpretation of the Mass Spectrum

The mass spectrum of **2,2-Diphenylacetamide** provides two key pieces of information: the molecular weight from the molecular ion peak and structural clues from the fragment ions.

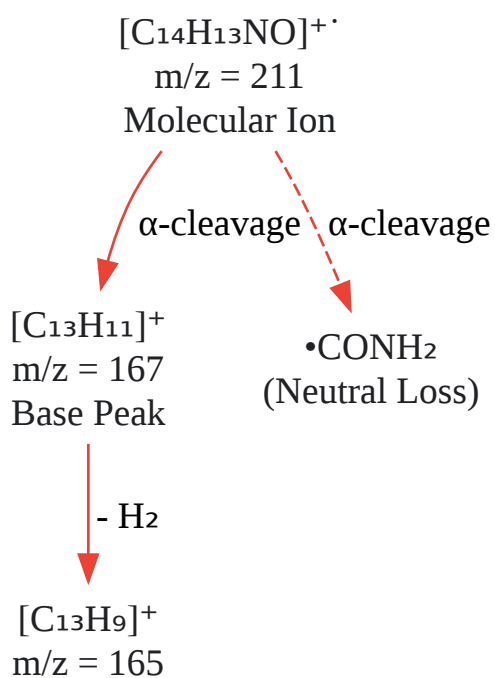
- **Molecular Ion ( $M^+$ ):** The molecular ion peak is expected at an  $m/z$  value corresponding to the molecular weight of the compound, which is 211.[1] This peak,  $[C_{14}H_{13}NO]^+$ , confirms the molecular formula.
- **Base Peak ( $m/z$  167):** The most intense peak in the spectrum (the base peak) is observed at  $m/z$  167.[1] This corresponds to the highly stable diphenylmethyl cation,  $[CH(C_6H_5)_2]^+$ . Its formation is the result of a characteristic alpha-cleavage, where the bond between the carbonyl carbon and the methine carbon breaks, releasing a neutral carbamoyl radical ( $\bullet CONH_2$ ).[7][8] The exceptional stability of this benzylic carbocation is the driving force for this fragmentation pathway, making it the dominant process.
- **Other Fragments:** Other significant peaks, such as those at  $m/z$  165 and 152, can be attributed to further fragmentation of the diphenylmethyl cation, likely through the loss of hydrogen molecules or rearrangement processes.[1]

Table 4: Key Fragments in the EI Mass Spectrum of **2,2-Diphenylacetamide**

m/z	Proposed Fragment Ion	Formula	Significance
211	Molecular Ion	$[\text{C}_{14}\text{H}_{13}\text{NO}]^+$	Confirms Molecular Weight
167	Diphenylmethyl cation	$[\text{C}_{13}\text{H}_{11}]^+$	Base Peak, Structurally Diagnostic
165	Loss of $\text{H}_2$ from m/z 167	$[\text{C}_{13}\text{H}_9]^+$	Common secondary fragmentation
152	Fluorenyl cation	$[\text{C}_{12}\text{H}_8]^+$	Rearrangement product

## Fragmentation Pathway and Experimental Protocol

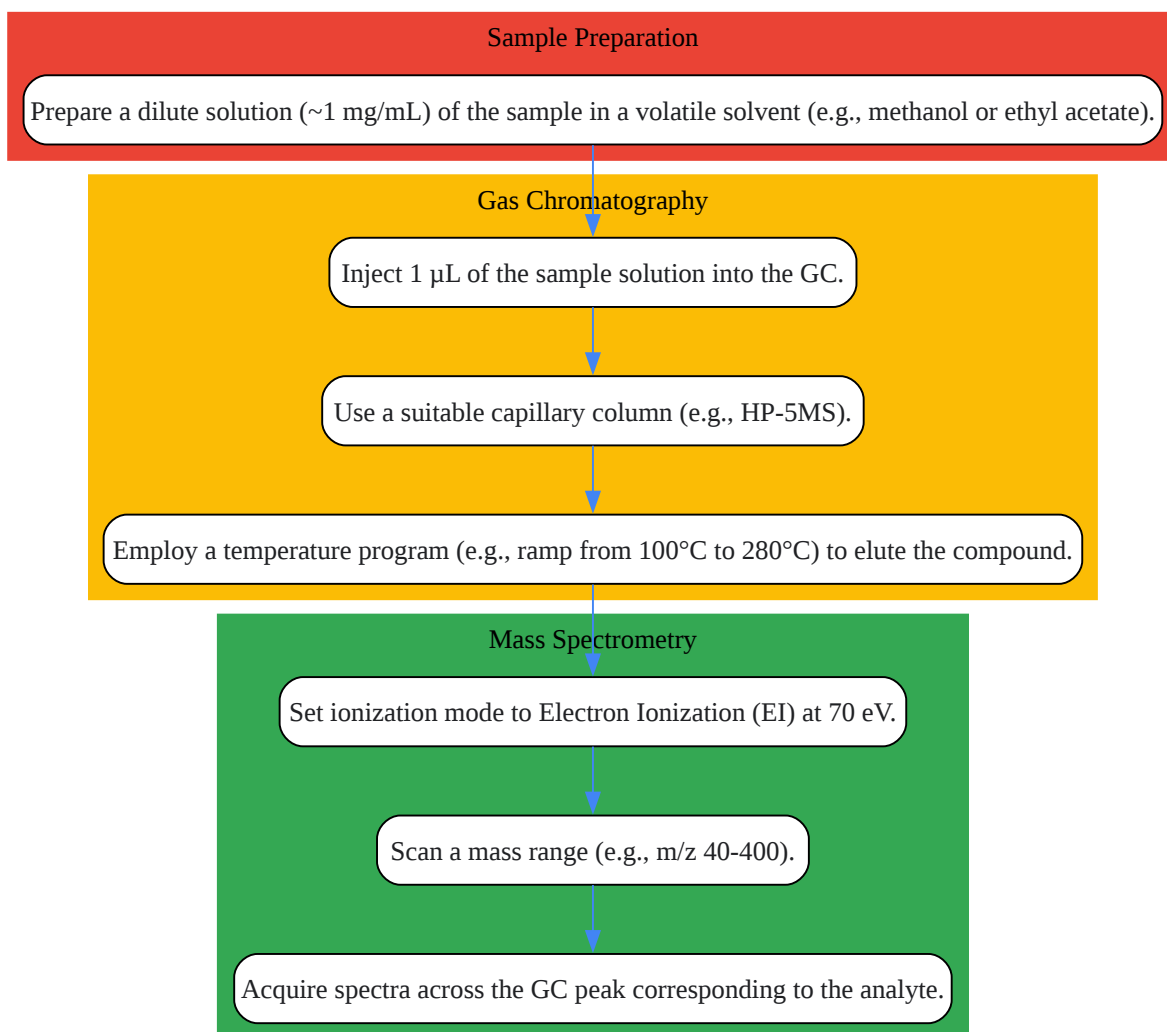
The primary fragmentation cascade is a critical piece of evidence for confirming the structure.



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Caption: Primary Fragmentation Pathway of **2,2-Diphenylacetamide** in EI-MS.

A standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol provides an effective method for analysis.



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Caption: Workflow for GC-MS Analysis of **2,2-Diphenylacetamide**.

## Conclusion

The collective evidence from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry provides an unambiguous and robust characterization of **2,2-Diphenylacetamide**. Key identifiers include the singlet at  $\sim 5.1$  ppm in the  $^1\text{H}$  NMR, the carbonyl carbon signal at  $\sim 172.0$  ppm in the  $^{13}\text{C}$  NMR, the strong amide I band around  $1650\text{ cm}^{-1}$  in the IR spectrum, and the characteristic base peak at  $m/z$  167 in the mass spectrum. This comprehensive spectroscopic profile serves as a reliable reference for quality assurance and future research involving this important chemical entity.

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